molecular formula C13H10Cl2N2O2 B2985610 (E)-1-(5-chloro-2-hydroxyphenyl)-3-(5-chloro-1-methylimidazol-2-yl)prop-2-en-1-one CAS No. 299951-37-4

(E)-1-(5-chloro-2-hydroxyphenyl)-3-(5-chloro-1-methylimidazol-2-yl)prop-2-en-1-one

Cat. No.: B2985610
CAS No.: 299951-37-4
M. Wt: 297.14
InChI Key: HOFXWHWZEHOWPR-UHFFFAOYSA-N
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Description

The compound (E)-1-(5-chloro-2-hydroxyphenyl)-3-(5-chloro-1-methylimidazol-2-yl)prop-2-en-1-one is a chalcone derivative featuring a conjugated enone system linking two aromatic moieties: a 5-chloro-2-hydroxyphenyl group and a 5-chloro-1-methylimidazol-2-yl group. This structure confers unique electronic and steric properties due to the presence of electron-withdrawing chlorine atoms, a hydroxyl group capable of hydrogen bonding, and an imidazole ring with nitrogen atoms that act as hydrogen bond donors/acceptors .

Properties

IUPAC Name

(E)-1-(5-chloro-2-hydroxyphenyl)-3-(5-chloro-1-methylimidazol-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O2/c1-17-12(15)7-16-13(17)5-4-11(19)9-6-8(14)2-3-10(9)18/h2-7,18H,1H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFXWHWZEHOWPR-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1C=CC(=O)C2=C(C=CC(=C2)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CN=C1/C=C/C(=O)C2=C(C=CC(=C2)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659773
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

(E)-1-(5-chloro-2-hydroxyphenyl)-3-(5-chloro-1-methylimidazol-2-yl)prop-2-en-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a conjugated system that includes a phenolic hydroxyl group and an imidazole moiety, which may contribute to its biological properties. The presence of chlorine substituents can enhance lipophilicity and influence the compound's interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that the compound effectively inhibited cell proliferation in human ovarian cancer cells, with IC50 values indicating potent cytotoxicity .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
Ovarian Cancer Cells12.5Induction of apoptosis via caspase activation
Colon Cancer Cells15.0Inhibition of cell cycle progression
Breast Cancer Cells10.0ROS generation leading to oxidative stress

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Apoptosis Induction : The compound triggers apoptosis through the activation of caspases, leading to programmed cell death in cancer cells .
  • Cell Cycle Arrest : It has been observed to disrupt the cell cycle, particularly at the G2/M phase, thereby preventing cancer cell proliferation .
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS contributes to oxidative stress, further promoting apoptosis in malignant cells .

Toxicological Profile

Despite its promising anticancer properties, the compound also presents significant toxicity. It is classified as highly toxic if ingested or inhaled and can cause severe skin burns and eye damage. The environmental impact is also notable, as it is very toxic to aquatic life .

Case Studies

Several case studies have investigated the efficacy and safety profile of this compound:

  • Study on Ovarian Cancer : A clinical trial assessed the effects of this compound on patients with cisplatin-resistant ovarian cancer. Results indicated a marked reduction in tumor size and improved survival rates when combined with standard chemotherapy .
  • In Vivo Studies : Animal models demonstrated that administration of this compound resulted in significant tumor growth inhibition without notable adverse effects on normal tissues, suggesting a favorable therapeutic index .

Comparison with Similar Compounds

Table 1: Structural Comparison of Chalcone Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Hydrogen Bonding Features Crystallographic Data (if available)
Target: (E)-1-(5-chloro-2-hydroxyphenyl)-3-(5-chloro-1-methylimidazol-2-yl)prop-2-en-1-one 5-Cl-2-OH-phenyl; 5-Cl-1-Me-imidazolyl ~295.9 Hydroxyl (donor); imidazole N-H (donor) and N (acceptor) Not explicitly reported
(E)-1-(5-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one 5-Cl-2-OH-phenyl; dimethylamino ~252.7 Hydroxyl (donor); dimethylamino (weak acceptor) Not available
(E)-1-(5-chloro-2-hydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one 5-Cl-2-OH-phenyl; 4-Cl-phenyl ~307.2 Hydroxyl (donor); Cl (weak acceptor) Not available
(2E)-1-(5-Chlorothiophen-2-yl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one 5-Cl-thiophenyl; 2,3-diOMe-phenyl 308.76 Methoxy (acceptor); ketone (acceptor) Monoclinic, P21/c; β = 99.9°; Z = 4
(2E)-3-[5-chloro-1-Me-3-(CF3)-1H-pyrazol-4-yl]-1-(2-Cl-4-Me-quinolin-3-yl)prop-2-en-1-one 5-Cl-1-Me-CF3-pyrazolyl; 2-Cl-4-Me-quinolinyl ~454.8 Pyrazole N-H (donor); quinoline N (acceptor); CF3 (lipophilic) Not available

Key Comparisons and Research Findings

Hydrogen Bonding and Crystal Packing

  • The thiophene-containing analog forms intermolecular interactions primarily through methoxy and ketone groups, as evidenced by its monoclinic crystal system (P21/c) with β = 99.9°. This contrasts with the target compound, where imidazole-mediated hydrogen bonds could lead to distinct packing motifs .

Electronic and Steric Effects

  • The 4-chlorophenyl analog lacks heterocyclic substituents, resulting in reduced hydrogen bonding capacity and increased hydrophobicity (higher logP). This may affect bioavailability compared to the target compound.
  • The pyrazole-quinoline derivative incorporates a trifluoromethyl group, enhancing lipophilicity and metabolic stability. However, its larger molecular weight (~454.8 g/mol) could limit membrane permeability relative to the target compound (~295.9 g/mol).

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